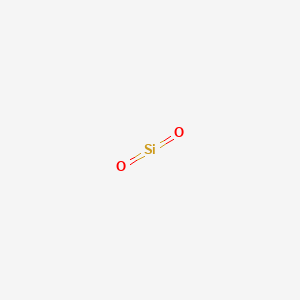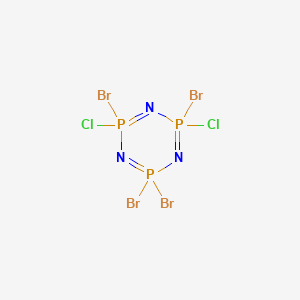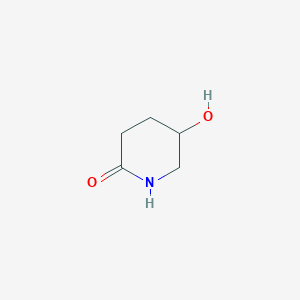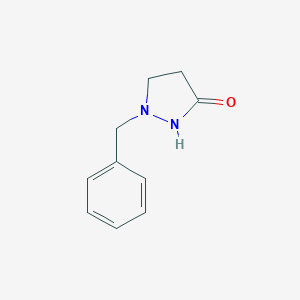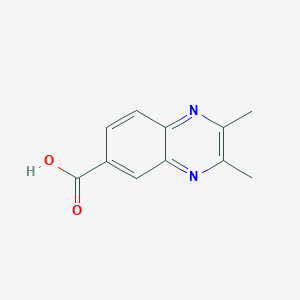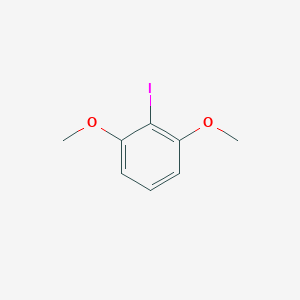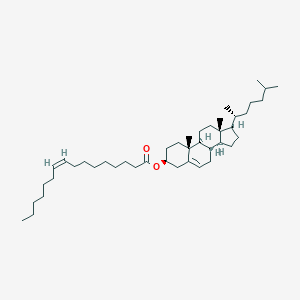
Cholesteryl palmitoleate
Overview
Description
Cholesteryl palmitoleate (C16:1n-7) is a naturally occurring fatty acid found in human tissues and foods such as dairy products, eggs, and fish. It is also known as palmitoleic acid and is a component of the natural lipid composition of the human body. This compound has been studied for its biochemical and physiological effects on the human body, as well as its potential applications in laboratory experiments.
Scientific Research Applications
1. Crystal Structure and Molecular Packing
Cholesteryl palmitoleate has been extensively studied for its crystal structure and molecular packing properties. Research demonstrates that crystals of this compound exhibit unique structural characteristics. For example, at 295 K, crystals of this compound are difficult to distinguish from cholesteryl trans-9-hexadecenoate by X-ray diffraction, highlighting their similar crystal structures. These studies are crucial for understanding the molecular arrangement and potential applications in materials science and lipid research (Cho & Craven, 1987).
2. Conformational Changes at Low Temperatures
Further research has focused on the conformational changes of this compound in crystal structures at low temperatures. These studies reveal significant conformational differences in the layer interface region of the crystal structure, which could have implications for the physical properties of these crystals under varying environmental conditions (Craven & Sawzik, 1984).
3. Bioactive Oxidized Lipids in Medical Procedures
This compound also plays a role in the study of bioactive oxidized lipids released during medical procedures. Research in this area aims to understand the role of these lipids in therapeutic procedures and their potential implications for clinical outcomes (Ravandi et al., 2014).
4. Fatty Acid Composition in Human Serum
Investigations into the fatty acid composition of plasma cholesteryl esters, including this compound, have provided insights into metabolic and dietary patterns in humans. This research is important for understanding the relationship between diet, metabolism, and health (Knuiman et al., 1980).
5. Cholesteryl Ester Synthesis and Metabolism
The study of cholesteryl ester synthesis and metabolism in various biological contexts, including macrophages and other cell types, has shed light on lipid metabolism and its implications for diseases such as atherosclerosis and metabolic disorders (Goldstein et al., 1981).
Mechanism of Action
Target of Action
Cholesteryl palmitoleate primarily targets THP-1 macrophages . These cells play a crucial role in the body’s immune response, particularly in the process of atherosclerosis . The compound interacts with these cells, affecting their function and behavior .
Mode of Action
This compound interacts with its target cells by affecting the phosphorylation of Akt within THP-1 macrophages . This interaction is influenced by the concentration of free fatty acids (FFAs), with the palmitoleate component of the total FFA specifically affecting Akt phosphorylation . This interaction leads to changes in the levels of select molecular species of phosphoinositides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Akt signaling pathway . This pathway plays a key role in multiple cellular processes, including cell proliferation, survival, and metabolism . By influencing the phosphorylation of Akt, this compound can affect these processes and alter the behavior of THP-1 macrophages .
Result of Action
The primary result of this compound’s action is a reduction in apolipoprotein A-I-mediated cholesterol efflux . This means that the compound impairs the ability of THP-1 macrophages to remove cholesterol, which can contribute to the progression of atherosclerosis . This effect can be reversed in the presence of the Akt inhibitor MK-2206 .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s effects on Akt phosphorylation are dependent on the concentration of FFAs . This suggests that dietary factors and other conditions that affect FFA levels could potentially influence the compound’s action, efficacy, and stability .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Cholesteryl palmitoleate interacts with various biomolecules. It is involved in the regulation of systemic metabolism . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Cellular Effects
This compound has been shown to influence cell function. It has been found to increase Akt phosphorylation in THP-1 macrophages and reduce apoA-I-mediated cholesterol efflux . It also plays a role in the regulation of insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to increase Akt phosphorylation in THP-1 macrophages, which in turn reduces apoA-I-mediated cholesterol efflux . This effect can be reversed by inhibiting Akt phosphorylation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the phosphorylation of Akt within THP-1 macrophages increases with total FFA concentration and that phosphorylation is elevated up to 18 hours .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a part of the cholesterol metabolism, playing a role in the regulation of systemic metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is predominantly localized to cell membranes, where it interacts with the adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .
Subcellular Localization
This compound is predominantly localized to cell membranes . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12-/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODJWNWCVNUPAQ-XDOSKZMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312800 | |
| Record name | Cholesteryl palmitoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | CE(16:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
16711-66-3 | |
| Record name | Cholesteryl palmitoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16711-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl 9-hexadecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesteryl palmitoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLESTERYL PALMITOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132TTN4QMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CE(16:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








